![molecular formula C11H16O6 B3053382 Pentaerythritol diacrylate CAS No. 53417-29-1](/img/structure/B3053382.png)
Pentaerythritol diacrylate
Overview
Description
Pentaerythritol diacrylate (PEDA) is a chemical compound with the molecular formula C11H16O6 . It is used in various applications due to its unique properties .
Synthesis Analysis
PEDA is synthesized by direct esterification from acrylic acid and pentaerythritol. The process uses toluene-p-sulfonic acid as the catalyst, hydroquinone/anhydrous copper sulfate as the inhibitor system, and toluene as the solvent .Molecular Structure Analysis
The molecular structure of PEDA consists of 11 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms. The average mass is 244.241 Da and the monoisotopic mass is 244.094681 Da .Chemical Reactions Analysis
The synthesis of PEDA involves a reaction between acrylic acid and pentaerythritol. The process uses toluene-p-sulfonic acid as the catalyst and hydroquinone/anhydrous copper sulfate as the inhibitor system .Physical And Chemical Properties Analysis
PEDA is a white solid with a molecular weight of 244.241 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Kinetics of Pentaerythritol Diacrylate Production :Li Sun et al. (2020) studied the kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for PEDA production. They developed a kinetic model to fit the reaction data, exploring the effects of reaction temperature and catalyst concentration on the reaction rate constants (Sun et al., 2020).
Application in Polyurethane Adhesives :In another study by Li Sun et al. (2016), PEDA was used to modify reactive hot melt polyurethane adhesives. The rheological properties, thermal stability, and mechanical properties of the adhesives were investigated, showing that the addition of PEDA affected these properties (Sun et al., 2016).
Synthesis and Characterization :The synthesis and characterization of PEDA were detailed in a study by Li Sun et al. (2018). They utilized Fourier transform infrared spectrometer and carbon nuclear magnetic resonance spectroscopy for characterization and investigated the effects of various operating conditions on the yield of PEDA (Sun et al., 2018).
Application in Thermal Energy Storage :Pentaerythritol, including its derivatives, has been studied for thermal energy storage applications. P. VenkitarajK et al. (2017) investigated the effect of adding alumina nanoparticles to pentaerythritol on thermal and chemical stability. They found that the alumina enhanced pentaerythritol showed good thermal and chemical stability, making it suitable for energy storage applications (VenkitarajK et al., 2017).
CO2 Cycloaddition with Epoxides :A study by M. Wilhelm et al. (2014) used a combination of pentaerythritol with nucleophilic halide salts as a dual catalyst system for the cycloaddition of carbon dioxide with organic epoxides, providing a sustainable approach for CO2 fixation (Wilhelm et al., 2014).
Nanocomposites for Renewable Energy Utilization :D. Mani et al. (2021) explored the use of copper nanoparticles as an additive to pentaerythritol, developing copper-pentaerythritol composites for enhancing thermal conductivity. This study is significant for renewable energy utilization (Mani et al., 2021).
Safety And Hazards
Safety data sheets suggest that PEDA may form combustible dust concentrations in air. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. It should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
Research is ongoing into the use of PEDA in various applications. For example, it has been used to synthesize special purpose copolymers, such as the poly (PEDAS-co-TPTM) monolithic column, the waterborne polyurethane-acrylate (WPUA), and the acrylate chemical grouting materials . Future experiments may focus on modifying drug release profiles .
properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-prop-2-enoyloxypropyl] prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-3-9(14)16-7-11(5-12,6-13)8-17-10(15)4-2/h3-4,12-13H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHKDHVZYZUZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(CO)COC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108065-49-2 | |
Details | Compound: 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |
Record name | 2-Propenoic acid, 1,1′-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108065-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70968087 | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol diacrylate | |
CAS RN |
53417-29-1 | |
Record name | Pentaerythritol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53417-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053417291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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